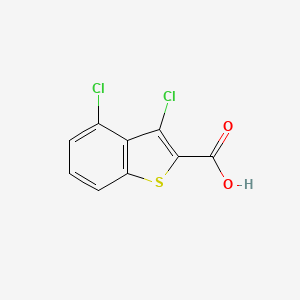

3,4-Dichloro-1-benzothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWHDKKVGXWDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356057 | |

| Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-95-9 | |

| Record name | 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. This document details its synthesis, chemical reactivity, spectroscopic profile, and its role as a modulator of key biological pathways.

Core Chemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₄Cl₂O₂S. Its core structure consists of a benzothiophene scaffold chlorinated at the 3 and 4 positions, with a carboxylic acid group at the 2-position. This substitution pattern imparts specific chemical and physical properties that are crucial for its biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂O₂S | --INVALID-LINK--[1][2][3] |

| Molecular Weight | 247.1 g/mol | --INVALID-LINK--[1][2] |

| IUPAC Name | This compound | --INVALID-LINK--[1][2] |

| CAS Number | 34576-95-9 | --INVALID-LINK--[1][2] |

| Predicted XlogP | 4.1 | --INVALID-LINK--[1][2] |

| Predicted pKa | 2.5 ± 0.1 | (Predicted) |

Synthesis and Reactivity

A potential synthetic workflow is outlined below:

Reactivity: The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the electron-deficient aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the dichlorinated benzothiophene ring system.

-

Aromatic Ring: The benzothiophene ring is susceptible to electrophilic substitution, although the presence of two chlorine atoms deactivates the ring, making such reactions require harsher conditions. The positions for substitution will be directed by the existing substituents. Nucleophilic aromatic substitution is also a possibility under specific conditions, particularly at the positions activated by the electron-withdrawing groups.

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chlorine atoms. A broad singlet corresponding to the carboxylic acid proton would also be observed, typically downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.6-7.8 | d | 8-9 |

| H-6 | 7.3-7.5 | t | 7-8 |

| H-7 | 7.8-8.0 | d | 7-8 |

| -COOH | 10-13 | br s | - |

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165-175 |

| C-2 | 130-140 |

| C-3 | 125-135 |

| C-3a | 135-145 |

| C-4 | 130-140 |

| C-5 | 125-135 |

| C-6 | 120-130 |

| C-7 | 125-135 |

| C-7a | 135-145 |

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | 1680-1710 |

| C=C (Aromatic) | 1450-1600 |

| C-Cl | 600-800 |

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 246, with a characteristic M+2 peak of approximately 65% the intensity of the M⁺ peak, due to the presence of two chlorine atoms. Major fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and carbon monoxide (-CO, 28 Da).

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of several important biological targets, highlighting its potential in drug discovery.

Mcl-1 Inhibition and Apoptosis

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family. Its overexpression is a common mechanism for cancer cells to evade apoptosis. This compound and its derivatives have been shown to act as inhibitors of Mcl-1. By binding to the BH3-binding groove of Mcl-1, they prevent the sequestration of pro-apoptotic proteins like Bak and Bim, thereby triggering the intrinsic apoptotic pathway.

TLR3/dsRNA Complex Inhibition and Innate Immunity

Toll-like receptor 3 (TLR3) is an endosomal receptor that recognizes double-stranded RNA (dsRNA), a hallmark of viral infections. Upon binding dsRNA, TLR3 dimerizes and initiates a signaling cascade through the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB. This results in the production of type I interferons and other pro-inflammatory cytokines, crucial for the innate immune response against viruses.[4][5][6] this compound derivatives have been identified as inhibitors of the TLR3/dsRNA complex. By competitively binding to TLR3, they block the recognition of dsRNA and subsequent downstream signaling.

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a co-agonist of the NMDA receptor in the brain.[7][8][9] Inhibition of DAAO can lead to increased levels of D-serine, which may have therapeutic potential in neurological disorders where NMDA receptor hypofunction is implicated. Thiophene carboxylic acid derivatives have been identified as inhibitors of DAAO.[10] While the specific activity of this compound on DAAO is not extensively documented, its structural similarity to known inhibitors suggests it may also possess this activity.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on analogous syntheses and would require optimization.

Step 1: Synthesis of Ethyl 3,4-Dichloro-1-benzothiophene-2-carboxylate

-

To a solution of 2-amino-3,4-dichlorothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add diethyl oxalate (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 3-4 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction to room temperature and acidify with a mineral acid (e.g., 2N HCl) to a pH of ~2.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Mcl-1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of the compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

-

Prepare a solution of recombinant human Mcl-1 protein in assay buffer.

-

Prepare a solution of a fluorescently labeled BH3 peptide (e.g., from Bim or Bak).

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the Mcl-1 protein, the fluorescently labeled BH3 peptide, and the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from Mcl-1 by the inhibitor.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TLR3 Signaling Inhibition Assay (Cell-based Reporter Assay)

This assay determines the inhibitory effect of the compound on TLR3 signaling in a cellular context.

-

Culture a suitable reporter cell line (e.g., HEK293 cells stably expressing human TLR3 and an NF-κB or ISRE-driven reporter gene like luciferase).

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a TLR3 agonist, such as poly(I:C), for a specified duration (e.g., 6-8 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

-

A reduction in reporter activity in the presence of the compound indicates inhibition of TLR3 signaling.

-

Determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a versatile scaffold with significant potential in drug discovery. Its ability to inhibit key proteins involved in cancer and inflammation, such as Mcl-1 and TLR3, makes it a valuable lead compound for the development of novel therapeutics. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this molecule and its derivatives. Further investigation into its synthesis, optimization of its biological activity, and in-vivo efficacy studies are warranted to fully explore its therapeutic potential.

References

- 1. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensing of Viral Infection and Activation of Innate Immunity by Toll-Like Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Sensing of Viral Infection and Activation of Innate Immunity by Toll-Like Receptor 3 | Semantic Scholar [semanticscholar.org]

- 7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 9. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data from closely related analogues to present a robust analysis.

Chemical Structure and Properties

This compound is a halogenated heterocyclic compound. The core structure consists of a benzene ring fused to a thiophene ring, with two chlorine atoms and a carboxylic acid group as substituents.

Chemical Structure:

3,4-Dichloro-1-benzothiophene-2-carboxylic acid CAS number 34576-95-9

An In-Depth Technical Guide to 3,4-Dichloro-1-benzothiophene-2-carboxylic acid (CAS: 34576-95-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of benzothiophene have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] This versatility makes them attractive starting points for drug discovery and development programs.

This technical guide provides a comprehensive overview of this compound, a specific, halogenated derivative within this class. The document consolidates available data on its chemical properties, synthesis, and the biological activities associated with the broader benzothiophene-2-carboxylic acid family, offering a valuable resource for researchers utilizing this compound as a building block or investigating its therapeutic potential.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of physicochemical properties are fundamental for any research application. This compound is registered under CAS number 34576-95-9.[3] Its key identifiers and computed properties are summarized below.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[4] |

| CAS Number | 34576-95-9[3][4][5] |

| Molecular Formula | C₉H₄Cl₂O₂S[3][4] |

| Synonyms | 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid, AKOS B000019[3][4] |

| InChIKey | OIWHDKKVGXWDEW-UHFFFAOYSA-N[4][5] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)O)Cl[4] |

Table 2: Physicochemical and Computed Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.10 g/mol [4] | PubChem |

| Monoisotopic Mass | 245.9309059 Da[4] | PubChem (Computed) |

| XlogP | 4.1 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 246.93819 | 144.5 |

| [M+Na]⁺ | 268.92013 | 157.8 |

| [M-H]⁻ | 244.92363 | 149.1 |

| [M+NH₄]⁺ | 263.96473 | 166.8 |

Data calculated using CCSbase and sourced from PubChemLite.[6]

Synthesis and Characterization

While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a general strategy can be inferred from established methods for related benzothiophene derivatives.[7] A common approach involves the reaction of a suitably substituted benzaldehyde with a mercaptoacetate ester, followed by cyclization and hydrolysis.

Caption: Generalized synthetic workflow for benzothiophene-2-carboxylic acids.

Biological Activity and Potential Applications

There is limited direct research into the biological effects of this compound. However, the broader class of benzothiophene derivatives is rich in biological activity, and insights can be drawn from closely related isomers.

General Therapeutic Potential of Benzothiophenes

Benzothiophene-based molecules have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial Activity: Derivatives have shown efficacy against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[2][8]

-

Antitubercular Activity: Certain benzo[b]thiophene-2-carboxylic acid derivatives are active against Mycobacterium tuberculosis, including multidrug-resistant strains.[7]

-

Anticancer Activity: The scaffold is found in compounds designed to inhibit cancer cell proliferation and migration by targeting pathways like the RhoA/ROCK signaling cascade.[10]

-

Metabolic Disease: Related compounds act as inhibitors of key metabolic enzymes, suggesting applications in diseases characterized by metabolic dysregulation.[11]

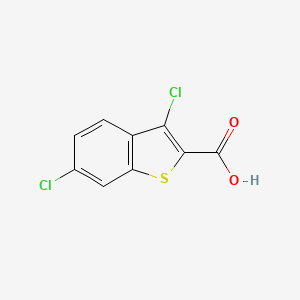

Case Study: Activity of the 3,6-Dichloro Isomer

Significant research has been conducted on the isomeric compound, 3,6-dichloro-1-benzothiophene-2-carboxylic acid . This molecule is a known allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[11] BDK phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), a key regulator of branched-chain amino acid (BCAA) catabolism. Inhibition of BDK leads to sustained BCKDC activity and a reduction in plasma BCAA levels, a strategy being explored for metabolic diseases like Maple Syrup Urine Disease.[11] This isomer has also been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein and a target in cancer therapy.[12]

Caption: Inhibition of BDK by a related benzothiophene isomer activates the BCKDC complex.

Given the potent and specific activity of the 3,6-dichloro isomer, it is plausible that this compound could serve as a valuable scaffold for screening against similar targets, such as protein kinases or protein-protein interactions.

Experimental Protocols

The following protocols are generalized methodologies based on published procedures for benzothiophene-2-carboxylic acids and their derivatives. Researchers should adapt and optimize these protocols for their specific experimental setups.

General Protocol for Synthesis of Acylhydrazone Derivatives

This protocol describes the conversion of the carboxylic acid to an acylhydrazone, a common step in creating compound libraries for biological screening.[8]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.13 eq.) to the mixture.

-

Coupling Agent: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours.

-

Workup: Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product (a tert-butyl carbazate protected hydrazide) via column chromatography or recrystallization.

-

Deprotection: The resulting Boc-protected hydrazide can be deprotected using standard methods (e.g., trifluoroacetic acid in DCM) to yield the carbohydrazide, which is then reacted with various aldehydes or ketones to form the final acylhydrazone derivatives.

General Protocol for In Vitro Antimicrobial Activity Screening (Microdilution Assay)

This protocol is adapted from methods used to test antitubercular activity and can be modified for other microorganisms.[7]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold or three-fold dilutions in a 96-well microtiter plate using appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., M. tuberculosis H37Ra or S. aureus) according to established laboratory procedures (e.g., to a specific McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the diluted compound. Include positive controls (e.g., rifampicin, isoniazid) and negative controls (no drug).

-

Incubation: Incubate the plates under appropriate conditions (temperature, atmosphere, time) for the specific microorganism.

-

Determining MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Viability Assay (Optional): To confirm inhibition, a viability reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) can be added. A color change indicates metabolic activity (cell viability), while no color change indicates inhibition.

Conclusion

This compound is a well-defined chemical entity with computed physicochemical properties that suggest its potential utility in drug discovery. While direct biological data for this specific isomer is scarce, the extensive and potent activities of the broader benzothiophene class—particularly the closely related 3,6-dichloro isomer—provide a strong rationale for its investigation. Its role as an inhibitor of BDK and Mcl-1 makes the benzothiophene-2-carboxylic acid scaffold a validated starting point for targeting metabolic and oncologic pathways. This compound represents a valuable building block for the synthesis of new chemical libraries and a compelling candidate for screening in a variety of biological assays to uncover novel therapeutic agents.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. PubChemLite - this compound (C9H4Cl2O2S) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE(350997-39-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Synthesis and Characterization of 3,4-dichloro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichloro-1-benzothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a direct, one-pot synthesis from simple precursors is not extensively documented in publicly available literature, a plausible and effective synthetic route involves the hydrolysis of its corresponding methyl ester. This document outlines a detailed experimental protocol for this conversion and presents a thorough characterization of the final product using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Substituted benzothiophenes are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and functional organic materials. The specific compound, this compound, with its distinct substitution pattern, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. Its utility as an inhibitor of myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) has been noted, highlighting its importance in drug discovery programs. This guide aims to provide a detailed, practical resource for the preparation and thorough characterization of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound is the hydrolysis of its methyl ester, methyl 3,4-dichloro-1-benzothiophene-2-carboxylate. This ester precursor can be synthesized through various established methods for benzothiophene ring formation, such as the cyclization of a suitably substituted thiophenol derivative.

Experimental Protocol: Hydrolysis of Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

Materials:

-

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3,4-dichloro-1-benzothiophene-2-carboxylate in methanol.

-

Saponification: Add an aqueous solution of sodium hydroxide (typically a 10-20% solution) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.

-

Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound via hydrolysis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₄Cl₂O₂S |

| Molecular Weight | 247.10 g/mol [1] |

| CAS Number | 34576-95-9[1] |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | Not definitively reported, but expected to be a high-melting solid. |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (Proton NMR): The spectrum is expected to show signals corresponding to the three aromatic protons on the benzene ring and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns will be indicative of the substitution pattern. Based on data from similar structures, the aromatic protons are expected in the range of δ 7.0-8.5 ppm, and the carboxylic acid proton as a broad singlet at δ > 10 ppm.

¹³C NMR (Carbon-13 NMR): The spectrum will show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ 160-180 ppm). The aromatic and thiophene ring carbons will appear in the range of δ 120-145 ppm.

Experimental Workflow for NMR Analysis:

Caption: General workflow for NMR spectroscopic analysis.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C=O stretch (carboxylic acid) | 1710 - 1680 |

| C-O stretch | 1320 - 1210 |

| C=C stretch (aromatic) | ~1600, 1475 |

| C-H stretch (aromatic) | ~3100 - 3000 |

| C-Cl stretch | 800 - 600 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Expected at m/z ≈ 246 (for ³⁵Cl isotopes) and 248 (for one ³⁷Cl isotope) and 250 (for two ³⁷Cl isotopes) due to the isotopic abundance of chlorine. The monoisotopic mass is 245.9309059 Da.[1]

-

Major Fragments: Fragmentation is likely to involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially chlorine atoms.

Applications and Significance

This compound is a versatile intermediate in organic synthesis. Its potential applications stem from the broader biological activities associated with the benzothiophene scaffold. As mentioned, it has been identified as a building block for inhibitors of Mcl-1, TLR3/dsRNA complex, and D-amino acid oxidase, making it a compound of interest for the development of novel therapeutics in areas such as oncology and immunology.

Conclusion

This technical guide has outlined a practical synthetic approach to this compound via the hydrolysis of its methyl ester. The detailed characterization data, presented in a structured format, provides a valuable reference for researchers working with this compound. The provided experimental protocols and analytical information will aid in the successful synthesis, purification, and identification of this important chemical entity, facilitating its use in further research and development endeavors.

References

An In-depth Technical Guide to Dichlorobenzothiophene Carboxylic Acids: Physical Properties, Chemical Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis methodologies, and known biological activities of dichlorobenzothiophene carboxylic acids. This class of compounds holds significant interest in medicinal chemistry, particularly due to the observed biological activity of certain isomers. This document aims to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on the benzothiophene scaffold.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Dichlorobenzothiophene Carboxylic Acid Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa | XLogP3-AA |

| 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | 4.1 (Computed)[1] |

| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | 284-290[2] | 426.4 at 760 mmHg | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL[3][4][5] | Not Reported | Not Reported |

| 4,5-Dichlorothiophene-2-carboxylic acid * | C₅H₂Cl₂O₂S | 197.04 | Not Reported | Not Reported | Not Reported | Not Reported | 3.1 (Computed)[6] |

| 4,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| 4,7-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| 5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| 5,7-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid | C₉H₄Cl₂O₂S | 247.10 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

*Note: 4,5-Dichlorothiophene-2-carboxylic acid is a dichlorinated thiophene carboxylic acid, not a benzothiophene derivative, but is included for comparative purposes. Data for many isomers are not available in the literature, highlighting a gap in the current scientific knowledge.

Chemical Synthesis

The synthesis of dichlorobenzothiophene carboxylic acids can be approached through various synthetic routes, often starting from appropriately substituted thiophenols or cinnamic acids. Below is a generalized experimental protocol for the synthesis of a dichlorobenzothiophene carboxylic acid, based on established methods for similar benzothiophene derivatives. It should be noted that specific reaction conditions may need to be optimized for each isomer.

Experimental Protocol: Generalized Synthesis of Dichlorobenzothiophene Carboxylic Acids

This protocol describes a representative synthesis starting from a dichlorinated cinnamic acid.

Step 1: Synthesis of 3-Chloro-dichlorobenzo[b]thiophene-2-carbonyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired dichlorocinnamic acid (1 equivalent) in chlorobenzene.

-

Addition of Reagents: Add pyridine (catalytic amount) followed by the dropwise addition of thionyl chloride (2-3 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully quench the excess thionyl chloride by slow addition to ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-dichlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Hydrolysis to Dichlorobenzothiophene Carboxylic Acid

-

Reaction Setup: Dissolve the crude 3-chloro-dichlorobenzo[b]thiophene-2-carbonyl chloride from the previous step in a suitable solvent mixture, such as aqueous ethanol.

-

Hydrolysis: Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Certain isomers of dichlorobenzothiophene carboxylic acid have demonstrated significant biological activity. Notably, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (also known as BT2) has been identified as an inhibitor of myeloid cell leukemia-1 (Mcl-1) and has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation and regulating intestinal microbiota.

mTORC1 Signaling Pathway and Inhibition by 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid

The mTORC1 signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid exerts its therapeutic effects by inhibiting this pathway.

Caption: mTORC1 signaling pathway and its inhibition by 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2).

Experimental Protocols for Biological Assays

To assess the biological activity of dichlorobenzothiophene carboxylic acids, particularly their impact on the mTORC1 pathway, the following experimental protocols can be employed.

mTORC1 Inhibition Assay (Western Blot)

This protocol details the steps to measure the inhibition of mTORC1 signaling by monitoring the phosphorylation status of its downstream targets.

Caption: Experimental workflow for Western Blot analysis of mTORC1 inhibition.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T, HeLa) to 70-80% confluency. Treat the cells with varying concentrations of the dichlorobenzothiophene carboxylic acid isomer for a specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

Cytokine Level Measurement (ELISA)

This protocol is for measuring the effect of dichlorobenzothiophene carboxylic acids on the production of inflammatory cytokines.

Protocol:

-

Cell Culture and Treatment: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS). Co-treat the cells with different concentrations of the dichlorobenzothiophene carboxylic acid isomer.

-

Supernatant Collection: After the desired incubation period, centrifuge the cell culture plates and collect the supernatant.

-

ELISA:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the dichlorobenzothiophene carboxylic acid compounds.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the dichlorobenzothiophene carboxylic acid isomer for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This technical guide provides a foundational understanding of dichlorobenzothiophene carboxylic acids. Further research is warranted to fully elucidate the properties and therapeutic potential of the various isomers within this chemical class.

References

- 1. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid - Cayman Chemical [bioscience.co.uk]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The architectural elegance of the benzothiophene scaffold has long captured the attention of medicinal chemists. This bicyclic heterocyclic compound, a fusion of benzene and thiophene rings, represents a privileged structure in drug discovery, serving as the foundation for a multitude of biologically active molecules.[1][2] In recent years, a surge in innovative synthetic methodologies has unlocked access to a vast and diverse chemical space of novel benzothiophene derivatives, revealing compounds with potent and selective activities across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the core aspects of the discovery of these novel derivatives, from their synthesis to their biological evaluation and mechanisms of action.

Synthetic Strategies: Forging the Benzothiophene Core

The versatility of the benzothiophene scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. Modern synthetic chemistry has moved beyond classical methods, embracing powerful catalytic systems and multi-component reactions to achieve higher efficiency, regioselectivity, and atom economy.

Key Synthetic Methodologies

-

Palladium-Catalyzed Reactions: Palladium catalysis has become a cornerstone in the synthesis of complex benzothiophene derivatives. The Sonogashira coupling, for instance, is instrumental in introducing alkyne functionalities, which can then be further elaborated.[3] A general procedure involves the coupling of a halo-benzothiophene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[3]

-

Electrophilic Cyclization: Intramolecular electrophilic cyclization of suitable precursors is another efficient strategy to construct the benzothiophene ring system. This method often provides high regioselectivity and is amenable to a variety of starting materials.[3][4]

-

Gewald Reaction: The Gewald reaction, a multi-component condensation, offers a straightforward and versatile route to 2-aminobenzothiophenes.[1] This one-pot reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1]

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling

The following protocol is a representative example of a Sonogashira coupling reaction used to synthesize 3-alkynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives, as adapted from the literature.[3]

Materials:

-

3-iodo-2-(thiophen-2-yl)benzo[b]thiophene

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Argon atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (1.0 mmol), DMF (10 mL), and triethylamine (4.0 mL).

-

Add the terminal alkyne (1.1 mmol) to the stirred mixture.

-

Add PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.05 mmol) to the reaction mixture.

-

Stir the resulting mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate).

Biological Evaluation: Unveiling Therapeutic Potential

Novel benzothiophene derivatives have demonstrated a remarkable breadth of biological activities. Rigorous in vitro and in vivo screening is essential to identify lead compounds for further development.

Antimicrobial Activity

Many benzothiophene derivatives exhibit potent activity against a range of microbial pathogens, including multidrug-resistant strains.[5] The antimicrobial properties are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution or agar well diffusion.[1][6]

Table 1: Antimicrobial Activity of Selected Benzothiophene Derivatives

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| 12E | Staphylococcus aureus ATCC 25923 | Not specified, but described as "high activity" | [3][4] |

| 12J | Staphylococcus aureus ATCC 25923 | Not specified, but described as "high activity" | [3][4] |

| 12L | Staphylococcus aureus ATCC 25923 | Not specified, but described as "high activity" | [3][4] |

| 10 | Candida albicans ATCC 10231 | Not specified, but described as having potential | [3][4] |

| 12K | Candida albicans ATCC 10231 | Not specified, but described as having potential | [3][4] |

| II.b | Staphylococcus aureus (MRSA) | 4 | [5] |

Antioxidant Capacity

The antioxidant potential of benzothiophene derivatives is a significant area of investigation, particularly for their potential role in mitigating oxidative stress-related diseases.[7] The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a common method used to quantify antioxidant activity.

Table 2: Antioxidant Capacity of Selected Benzothiophene Derivatives

| Compound ID | TEAC Value | Reference |

| 16 | 2.5 | [3][4] |

| 12E | 1.1 | [3][4] |

Anticancer Activity

The benzothiophene scaffold is a key component of several anticancer agents.[2] Novel derivatives are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. A notable mechanism of action is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[8][9] Another exciting frontier is the development of benzothiophene-based STING (Stimulator of Interferon Genes) agonists, which activate the innate immune system to fight cancer.[2][10]

Table 3: Anticancer Activity of a Benzothiophene-based STING Agonist

| Compound ID | Activity | Target | Reference |

| 57 | Potent activation of STING signaling pathway | Human and murine STING | [10] |

Mechanisms of Action: Elucidating Molecular Pathways

Understanding the molecular mechanisms by which benzothiophene derivatives exert their biological effects is paramount for rational drug design and development. The following diagrams illustrate some of the key signaling pathways and mechanisms modulated by these compounds.

STING Signaling Pathway Activation

Benzothiophene-based STING agonists represent a promising class of cancer immunotherapeutics.[2][10] They activate the STING pathway, leading to the production of type I interferons and pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a photoactivatable dimerized STING agonist based on the benzo[b]selenophene scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US11285131B2 - Benzo[b]thiophene STING agonists for cancer treatment - Google Patents [patents.google.com]

Biological Screening of Dichlorinated Benzothiophene Carboxylic Acids: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the biological screening of dichlorinated benzothiophene carboxylic acids, with a particular focus on the well-documented activities of 3,6-dichloro-1-benzothiophene-2-carboxylic acid, a close structural analog of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. Due to a lack of specific publicly available screening data for the 3,4-dichloro isomer, this document leverages the comprehensive research on related dichlorinated benzothiophenes to provide a representative understanding of the potential biological activities, relevant experimental protocols, and associated signaling pathways.

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The substitution pattern of halogens on the benzothiophene ring is a critical determinant of biological activity.

Executive Summary of Biological Activities

Dichlorinated benzothiophene-2-carboxylic acids have emerged as potent modulators of key biological targets. Notably, 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) has been identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[3][4] Inhibition of BDK leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which can be beneficial in metabolic diseases characterized by elevated branched-chain amino acid (BCAA) concentrations.[3][4]

Furthermore, the isomeric 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid has been shown to inhibit myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO), indicating a broad potential for therapeutic applications.[5] Other benzothiophene derivatives have demonstrated anticancer activity by targeting the RhoA/ROCK signaling pathway.[6] The general class of benzothiophenes has also been extensively studied for its antimicrobial properties against various bacterial and fungal strains.[1][7]

Quantitative Biological Data

The following table summarizes the key quantitative data for the biological activity of 3,6-dichloro-1-benzothiophene-2-carboxylic acid and its derivatives.

| Compound | Target | Assay Type | Result (IC₅₀/Kᵢ) | Reference |

| 3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Enzyme Inhibition Assay | 3.19 µM (IC₅₀) | [3][4] |

| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid | Myeloid cell leukemia 1 (Mcl-1) | Peptide Binding Assay | 59 µM (Kᵢ) | [5] |

Key Experimental Protocols

Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against BDK.

Materials:

-

Recombinant human BDK enzyme

-

Branched-chain α-ketoacid dehydrogenase complex (BCKDC)

-

[γ-³²P]ATP

-

Test compound (e.g., 3,6-dichloro-1-benzothiophene-2-carboxylic acid)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing BDK and BCKDC in the kinase assay buffer.

-

Add varying concentrations of the test compound to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the BCKDC substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8]

Materials:

-

Test compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare a standardized inoculum of the test microorganism to a specific cell density.

-

Add the microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[8]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental workflows associated with the screening of dichlorinated benzothiophene carboxylic acids.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3,4-dichloro-1-benzothiophene-2-carboxylic acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for investigating the interactions of 3,4-dichloro-1-benzothiophene-2-carboxylic acid. Drawing upon the known activity of the analogous compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), this guide outlines a structured approach to predict the binding affinity, interaction dynamics, and pharmacokinetic profile of the 3,4-dichloro isomer.

Introduction and Background

The catabolism of branched-chain amino acids (BCAAs) is a critical metabolic pathway, and its dysregulation has been implicated in various diseases, including metabolic syndrome and maple syrup urine disease.[1] The rate-limiting step in this pathway is catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[2] The activity of BCKDC is negatively regulated by branched-chain α-ketoacid dehydrogenase kinase (BDK) through phosphorylation.[3] Inhibition of BDK presents a promising therapeutic strategy to enhance BCAA catabolism.[1]

The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been identified as a novel allosteric inhibitor of BDK.[1] Given the structural similarity, it is hypothesized that this compound may exhibit similar inhibitory activity. This guide details the in silico methodologies to explore this hypothesis, providing a framework for virtual screening and lead optimization.

Proposed In Silico Investigation Workflow

The following diagram illustrates the proposed workflow for the in silico analysis of this compound.

BDK Signaling Pathway

The diagram below depicts the regulatory role of BDK in the catabolism of branched-chain amino acids.

Data Presentation

Physicochemical and Predicted ADMET Properties

The following table summarizes the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for this compound based on in silico models.

| Property | Predicted Value | Method |

| Absorption | ||

| Caco-2 Permeability (nm/s) | Low to Moderate | Machine Learning Models |

| Human Intestinal Absorption (%) | > 80% | QSAR Models |

| Distribution | ||

| Volume of Distribution (VDss, L/kg) | Low | Regression Models |

| Blood-Brain Barrier (BBB) Permeability | Low | Machine Learning Models |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely | Substructure Analysis |

| CYP3A4 Inhibitor | Possible | Substructure Analysis |

| Excretion | ||

| Renal Clearance (ml/min/kg) | Low | QSAR Models |

| Toxicity | ||

| hERG Inhibition | Low Probability | Machine Learning Models |

| Ames Mutagenicity | Non-mutagenic | Substructure Analysis |

Note: These values are predictions from computational models and require experimental validation.

Molecular Docking and Dynamics Summary

This table presents the anticipated results from molecular docking and dynamics simulations, targeting the allosteric site of BDK identified from the crystal structure of its complex with BT2 (PDB ID: 4E01).[4]

| Parameter | Predicted Outcome | Method |

| Molecular Docking | ||

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | AutoDock Vina |

| Key Interacting Residues | Residues in the allosteric pocket | Docking Pose Analysis |

| Molecular Dynamics | ||

| RMSD of Ligand (Å) | < 2.0 | GROMACS |

| RMSF of Binding Site Residues (Å) | Low fluctuations | GROMACS |

| Dominant Interaction Types | Hydrophobic, Halogen bonds | Interaction Fingerprint Analysis |

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for docking this compound to the allosteric site of BDK.

-

Target Preparation:

-

Download the crystal structure of human BDK in complex with an allosteric inhibitor (e.g., PDB ID: 4E01) from the Protein Data Bank.[4]

-

Remove water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein structure using AutoDock Tools.

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Save the optimized ligand structure in MOL2 or SDF format.

-

Use Open Babel or AutoDock Tools to convert the ligand file to PDBQT format, assigning Gasteiger charges.

-

-

Docking Simulation:

-

Define the docking grid box to encompass the allosteric binding site identified from the co-crystallized inhibitor in 4E01.

-

Set the grid box dimensions to approximately 25 x 25 x 25 Å, centered on the geometric center of the bound inhibitor.

-

Perform the docking calculation using AutoDock Vina with an exhaustiveness of 8.

-

Generate a set of docked poses (typically 9-10) for the ligand.

-

-

Analysis of Results:

-

Analyze the binding affinities and root-mean-square deviation (RMSD) of the generated poses.

-

Visualize the lowest energy pose in complex with the BDK structure using a molecular visualization tool (e.g., PyMOL, Chimera).

-

Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

-

Molecular Dynamics Simulation Protocol

This protocol describes the setup and execution of a molecular dynamics simulation to assess the stability of the BDK-ligand complex.

-

System Preparation:

-

Use the best-docked pose of the BDK-ligand complex from the molecular docking study as the starting structure.

-

Select a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).

-

Generate the topology and parameter files for the ligand using a tool like the CGenFF server.

-

Solvate the complex in a cubic or dodecahedral box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes. This is typically done using the steepest descent algorithm for a few thousand steps.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) over a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar) for a longer duration (e.g., 5-10 ns) with weaker restraints on the protein and ligand. This ensures the correct density of the system.

-

-

-

Production Run:

-

Perform the production molecular dynamics simulation for a significant duration (e.g., 100-200 ns) without any restraints.

-

Save the trajectory and energy data at regular intervals for subsequent analysis.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex by calculating the RMSD of the protein backbone and the ligand.

-

Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) over the course of the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

-

Conclusion

This technical guide provides a robust in silico framework to evaluate the potential of this compound as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase. By leveraging molecular docking and dynamics simulations, researchers can gain valuable insights into the binding mode, affinity, and stability of this compound, thereby guiding further experimental validation and potential lead optimization efforts in the development of novel therapeutics for metabolic disorders. The detailed protocols and structured data presentation aim to facilitate the practical application of these computational methods in a drug discovery context.

References

- 1. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rcsb.org [rcsb.org]

The Evolving Landscape of Benzothiophenes: A Technical Guide to Preliminary Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the preliminary bioactivity screening of substituted benzothiophenes, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing experimental protocols, presenting quantitative data in a comparative format, and visualizing key cellular and experimental pathways.

Antimicrobial Activity of Substituted Benzothiophenes

Substituted benzothiophenes have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The preliminary screening of these compounds is crucial for identifying lead candidates for further development.

Data Summary

The antimicrobial efficacy of various substituted benzothiophenes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected benzothiophene derivatives against various bacterial strains.

| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |

| BTZ-1 | 2-aryl-3-cyano | Staphylococcus aureus | 12.5 | [Source] |

| BTZ-1 | 2-aryl-3-cyano | Bacillus subtilis | 25 | [Source] |

| BTZ-1 | 2-aryl-3-cyano | Escherichia coli | 50 | [Source] |

| BTZ-1 | 2-aryl-3-cyano | Pseudomonas aeruginosa | 50 | [Source] |

| BTZ-2 | 3-amino-2-aroyl | Staphylococcus aureus | 8 | [Source] |

| BTZ-2 | 3-amino-2-aroyl | Bacillus subtilis | 16 | [Source] |

| BTZ-2 | 3-amino-2-aroyl | Escherichia coli | 32 | [Source] |

| BTZ-2 | 3-amino-2-aroyl | Pseudomonas aeruginosa | 64 | [Source] |

| BTZ-3 | 2-(acylamino) | Staphylococcus aureus | 10 | [Source] |

| BTZ-3 | 2-(acylamino) | Escherichia coli | 20 | [Source] |

Experimental Protocols

Two primary methods are employed for the preliminary screening of antimicrobial activity: the Agar Well Diffusion Assay for qualitative screening and the Broth Microdilution Method for quantitative MIC determination.

This method provides a preliminary assessment of antimicrobial activity.[1][2]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.[1]

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland turbidity standard.[1]

-

Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.[1][3]

-

Well Preparation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or a pipette tip.[3]

-

Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of the dissolved substituted benzothiophene solution (at a known concentration) into each well.[2] A negative control (solvent) and a positive control (standard antibiotic) should be included.[4]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

-

Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

This is a quantitative method used to determine the MIC of an antimicrobial agent.[5][6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that prevents visible microbial growth after incubation.[7]

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the substituted benzothiophene in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[5]

-

Preparation of Inoculum: Prepare a standardized microbial suspension as described for the agar well diffusion assay and then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[5]

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[5]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader.[5]

Anticancer Activity of Substituted Benzothiophenes

Many substituted benzothiophenes have demonstrated potent cytotoxic effects against various cancer cell lines, making them attractive candidates for anticancer drug discovery.

Data Summary

The anticancer activity is often expressed as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific cellular process). The following table summarizes the in vitro anticancer activity of representative benzothiophene derivatives.

| Compound ID | Substitution Pattern | Cancer Cell Line | GI50/IC50 (nM) | Reference |

| BTA-1 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Z-isomer) | Leukemia (CCRF-CEM) | 21.2 | [8] |

| BTA-1 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Z-isomer) | CNS Cancer (SNB-19) | 30.5 | [8] |

| BTA-1 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Z-isomer) | Prostate Cancer (PC-3) | 45.1 | [8] |

| BTA-2 | 3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Z-isomer) | Leukemia (K-562) | 10.0 | [8] |

| BTA-2 | 3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Z-isomer) | Colon Cancer (HCC-2998) | 25.6 | [8] |

| BTA-3 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (E-isomer) | Leukemia (HL-60(TB)) | <10.0 | [8] |

| BTA-3 | 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (E-isomer) | Breast Cancer (MCF7) | <10.0 | [8] |

| BT-6d | 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Leukemia (L1210) | 0.76 | [9] |

| BT-6d | 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Mammary Carcinoma (FM3A) | 0.09 | [9] |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-